(4-ノニロキシフェニル)ボロン酸

概要

説明

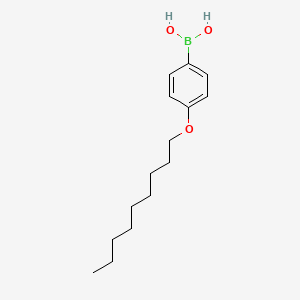

(4-(Nonyloxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety

科学的研究の応用

(4-(Nonyloxy)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Medicinal Chemistry: The compound is explored for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Material Science: It is used in the development of functional materials, including polymers and sensors, due to its ability to form stable boron-oxygen bonds.

作用機序

Target of Action

The primary target of (4-(Nonyloxy)phenyl)boronic acid is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for the breakdown of fatty acid amides, a class of signaling molecules involved in various physiological processes. The compound also interacts with other enzymes such as endothelial lipase and lipoprotein lipase , albeit to a lesser extent .

Mode of Action

(4-(Nonyloxy)phenyl)boronic acid acts as a potent and selective inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the levels of these signaling molecules, potentially altering various physiological processes.

Biochemical Pathways

The compound’s action primarily affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience. By inhibiting FAAH, (4-(Nonyloxy)phenyl)boronic acid increases the concentration of endocannabinoids, lipid-based neurotransmitters that bind to cannabinoid receptors .

Pharmacokinetics

Boronic acids, in general, are known for their stability and ease of handling, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The inhibition of FAAH by (4-(Nonyloxy)phenyl)boronic acid leads to an increase in the levels of fatty acid amides. This can result in a variety of effects, depending on the specific fatty acid amide whose breakdown is being inhibited. For example, increased levels of anandamide, a fatty acid amide, can result in pain relief and mood enhancement .

Action Environment

The action of (4-(Nonyloxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to FAAH . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment .

生化学分析

Biochemical Properties

(4-(Nonyloxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 9.1 nM . Additionally, it exhibits selectivity for FAAH over the related enzyme monoacylglycerol lipase (MAGL), which it inhibits with an IC50 of 7900 nM . The compound also shows weaker inhibition of endothelial lipase and lipoprotein lipase, with IC50 values of 100 nM and 1400 nM, respectively . These interactions highlight the compound’s potential in modulating lipid metabolism and signaling pathways.

Cellular Effects

(4-(Nonyloxy)phenyl)boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which are involved in regulating pain, mood, and appetite . This elevation in endocannabinoid levels can lead to altered cell signaling and gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of (4-(Nonyloxy)phenyl)boronic acid involves its interaction with the active site of FAAH. The boronic acid moiety forms a reversible covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction prevents the hydrolysis of fatty acid amides, resulting in increased levels of these signaling molecules. The compound’s selectivity for FAAH over other enzymes is attributed to the specific binding interactions within the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Nonyloxy)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on FAAH over extended periods, although the extent of inhibition may decrease with time due to degradation .

Dosage Effects in Animal Models

The effects of (4-(Nonyloxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and altered lipid metabolism . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

(4-(Nonyloxy)phenyl)boronic acid is involved in metabolic pathways related to lipid metabolism. By inhibiting FAAH, the compound affects the hydrolysis of fatty acid amides, leading to changes in metabolic flux and metabolite levels . The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, (4-(Nonyloxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . This distribution pattern is crucial for its effectiveness in modulating lipid metabolism and signaling pathways.

Subcellular Localization

The subcellular localization of (4-(Nonyloxy)phenyl)boronic acid is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the endoplasmic reticulum and lipid droplets, where it exerts its inhibitory effects on FAAH . This localization is essential for its role in regulating lipid metabolism and signaling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Nonyloxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with nonyl bromide to form 4-(nonyloxy)bromobenzene. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield (4-(Nonyloxy)phenyl)boronic acid .

Industrial Production Methods

While specific industrial production methods for (4-(Nonyloxy)phenyl)boronic acid are not widely documented, the general approach involves large-scale borylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(4-(Nonyloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The nonyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the nonyloxy group.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions).

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the nonyloxy group and is commonly used in organic synthesis for Suzuki-Miyaura coupling.

4-Nonylphenylboronic Acid: Similar structure but with a nonyl group directly attached to the phenyl ring instead of a nonyloxy group.

Uniqueness

(4-(Nonyloxy)phenyl)boronic acid is unique due to the presence of the nonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications, particularly in the development of enzyme inhibitors and functional materials.

生物活性

(4-(Nonyloxy)phenyl)boronic acid is a phenylboronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and potential applications.

(4-(Nonyloxy)phenyl)boronic acid has the molecular formula and is characterized by the presence of a nonyl ether group attached to the phenyl ring. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research has demonstrated that phenylboronic acids, including derivatives like (4-(nonyloxy)phenyl)boronic acid, exhibit significant antiproliferative effects against various cancer cell lines. A study focused on simple phenylboronic acid derivatives revealed that specific modifications enhanced their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds demonstrated low micromolar values of antiproliferative activity against ovarian cancer cell lines such as A2780 .

In vitro studies indicated that (4-(nonyloxy)phenyl)boronic acid could potentially influence cell cycle progression and apoptosis pathways. The mechanism involved caspase-3 activation and morphological changes indicative of mitotic catastrophe, suggesting a phase-specific action in the G2/M phase of the cell cycle . The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring significantly impacted biological activity.

Antimicrobial Activity

Phenylboronic acids have also been investigated for their antimicrobial properties. A study reported that certain derivatives could inhibit class A carbapenemases (KPC-2 and GES-5), which are critical in combating antibiotic resistance. The inhibitory effects were assessed through enzyme kinetics and molecular docking studies, highlighting the potential of (4-(nonyloxy)phenyl)boronic acid in restoring antibiotic efficacy against resistant strains .

Table 1: Antimicrobial Activity Against Clinical Strains

| Compound | Target Enzyme | Inhibition Type | FICI Value |

|---|---|---|---|

| (4-(Nonyloxy)phenyl)boronic acid | KPC-2 | Synergistic | <0.5 |

| (4-(Nonyloxy)phenyl)boronic acid | AmpC | Synergistic | ~0.5 |

The results indicated that (4-(nonyloxy)phenyl)boronic acid could synergistically protect β-lactam antibiotics from hydrolysis by β-lactamases, showcasing its potential as a broad-spectrum β-lactamase inhibitor .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, boronic acids are known for their antioxidant activities. A recent study synthesized a novel boronic ester derived from phenylboronic acid and evaluated its biological activities, including antioxidant effects measured by various assays such as DPPH and ABTS radical scavenging tests . The compound exhibited significant antioxidant activity alongside moderate cytotoxicity against cancerous cell lines while being non-toxic to healthy cells.

Summary of Findings

The biological activity of (4-(nonyloxy)phenyl)boronic acid is multifaceted, encompassing:

- Anticancer Effects : Induces apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Properties : Acts as an inhibitor against critical β-lactamases, enhancing antibiotic efficacy.

- Antioxidant Activity : Demonstrates significant radical scavenging capabilities.

特性

IUPAC Name |

(4-nonoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJSPPCQRRBXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400723 | |

| Record name | [4-(Nonyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173392-87-5 | |

| Record name | [4-(Nonyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。